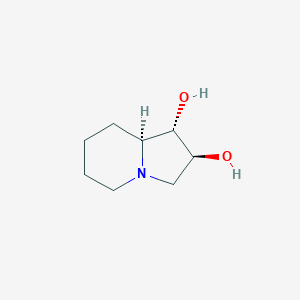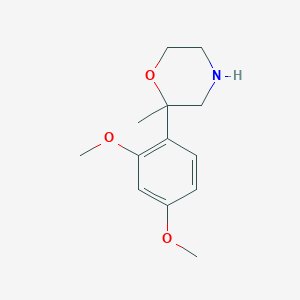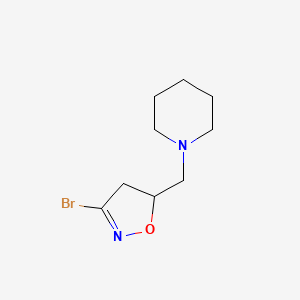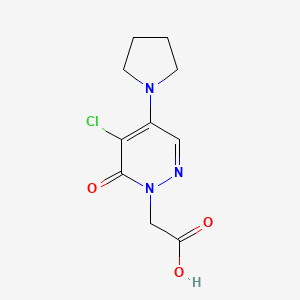
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the pyridazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions. A common route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.
Acetic acid functionalization: This can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the pyridazine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biology: Studying its effects on biological systems, possibly as an enzyme inhibitor.
Industry: Use in the synthesis of more complex organic molecules or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetic acid
- 2-(5-Chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetic acid
Uniqueness
The unique structural features of 2-(5-Chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetic acid, such as the specific arrangement of the pyrrolidine and pyridazine rings, may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H12ClN3O3 |
|---|---|
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C10H12ClN3O3/c11-9-7(13-3-1-2-4-13)5-12-14(10(9)17)6-8(15)16/h5H,1-4,6H2,(H,15,16) |
InChI-Schlüssel |
FBNPKDNRSVQHLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



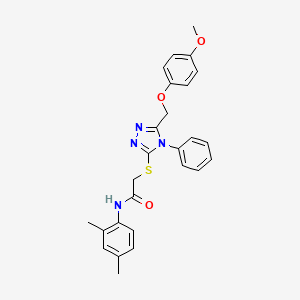
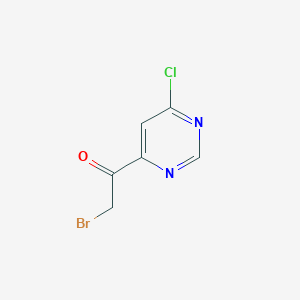
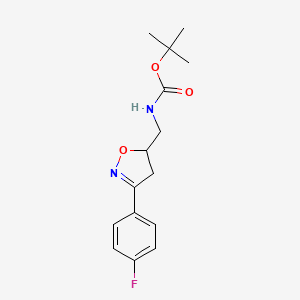
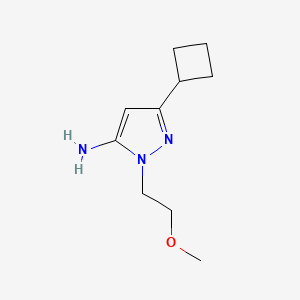
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)
